molecular formula C13H18N2O3S2 B4845299 1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide

1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide

Cat. No. B4845299
M. Wt: 314.4 g/mol
InChI Key: BKXMGINPUJHQTG-UHFFFAOYSA-N
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Description

1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide, also known as TAK-659, is a novel and potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Mechanism of Action

1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide works by irreversibly binding to the active site of BTK, thereby inhibiting its activity. BTK is a key regulator of B-cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK leads to decreased activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B-cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its effects on B-cell proliferation and survival, 1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide has been shown to have other biochemical and physiological effects. For example, 1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide can inhibit the activation of macrophages and dendritic cells, which play important roles in the immune response. 1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide can also modulate the activity of T cells, which are important for the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide is its high potency and specificity for BTK, which makes it an attractive target for the treatment of B-cell malignancies. However, one limitation of 1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide is its irreversible binding to BTK, which may lead to long-lasting effects on the immune system. Another limitation is the potential for off-target effects, which may affect other signaling pathways and cell types.

Future Directions

There are several potential future directions for the development of 1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or CD20 antibodies. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, there is interest in the development of BTK inhibitors for the treatment of solid tumors, which may also rely on B-cell receptor signaling for growth and survival.

Scientific Research Applications

1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells. In vivo studies in mouse models of CLL, MCL, and DLBCL have demonstrated that 1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide can significantly reduce tumor growth and improve survival.

properties

IUPAC Name

1-(4-methylsulfanylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c1-19-11-2-4-12(5-3-11)20(17,18)15-8-6-10(7-9-15)13(14)16/h2-5,10H,6-9H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXMGINPUJHQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(Methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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